![molecular formula C14H12N6OS B11051569 3-(4-methoxyphenyl)-6-(1H-pyrazol-1-ylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11051569.png)
3-(4-methoxyphenyl)-6-(1H-pyrazol-1-ylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-methoxyphenyl)-6-(1H-pyrazol-1-ylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a heterocyclic compound that has garnered interest due to its potential applications in medicinal chemistry. This compound features a unique structure combining a triazole ring, a thiadiazole ring, and a pyrazole moiety, which contributes to its diverse chemical reactivity and biological activity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-methoxyphenyl)-6-(1H-pyrazol-1-ylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-methoxyphenylhydrazine with carbon disulfide to form a dithiocarbazate intermediate. This intermediate is then reacted with hydrazine hydrate to yield the corresponding 1,2,4-triazole-3-thiol. The final step involves the condensation of this triazole-3-thiol with 1H-pyrazole-1-carbaldehyde under acidic conditions to form the desired compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
化学反応の分析
Types of Reactions
3-(4-methoxyphenyl)-6-(1H-pyrazol-1-ylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazole moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen functionalities.
Reduction: Reduced derivatives with hydrogenated functionalities.
Substitution: Substituted derivatives with new functional groups replacing hydrogen atoms.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting kinases and proteases.
Medicine: Explored for its potential as an anticancer, antimicrobial, and anti-inflammatory agent.
作用機序
The mechanism of action of 3-(4-methoxyphenyl)-6-(1H-pyrazol-1-ylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to the active sites of enzymes, inhibiting their activity. This inhibition can disrupt various cellular pathways, leading to the desired therapeutic effects. For example, its anticancer activity may involve the inhibition of kinases involved in cell proliferation .
類似化合物との比較
Similar Compounds
- 3-(4-chlorophenyl)-6-(1H-pyrazol-1-ylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- 3-(4-methylphenyl)-6-(1H-pyrazol-1-ylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- 3-(4-nitrophenyl)-6-(1H-pyrazol-1-ylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Uniqueness
The uniqueness of 3-(4-methoxyphenyl)-6-(1H-pyrazol-1-ylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole lies in its methoxyphenyl group, which can influence its electronic properties and biological activity. This functional group can enhance the compound’s ability to interact with specific molecular targets, potentially leading to improved efficacy and selectivity compared to similar compounds .
特性
分子式 |
C14H12N6OS |
|---|---|
分子量 |
312.35 g/mol |
IUPAC名 |
3-(4-methoxyphenyl)-6-(pyrazol-1-ylmethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C14H12N6OS/c1-21-11-5-3-10(4-6-11)13-16-17-14-20(13)18-12(22-14)9-19-8-2-7-15-19/h2-8H,9H2,1H3 |
InChIキー |
SBZYIQGVPHDHCR-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)C2=NN=C3N2N=C(S3)CN4C=CC=N4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



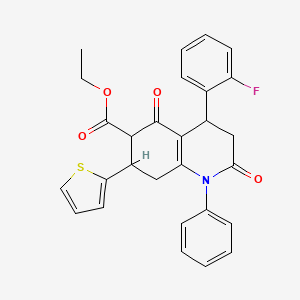
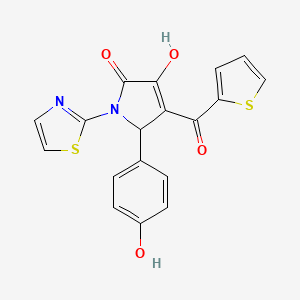
![N,N-dimethyl-4-[5-({[5-(pyridin-4-yl)-1,3,4-thiadiazol-2-yl]sulfanyl}methyl)-1,3-oxazolidin-2-yl]aniline](/img/structure/B11051496.png)
![2-{[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(4-sulfamoylbenzyl)acetamide](/img/structure/B11051498.png)
![ethyl 5,13-bis(4-chlorophenyl)-11-methyl-6-oxo-8-thia-3,4,5,10-tetrazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,9,11-pentaene-12-carboxylate](/img/structure/B11051503.png)
![4-[(M-Chlorophenyl)amino]-1-methyl-1H-pyrazolo[3,4-D]pyrimidine](/img/structure/B11051514.png)

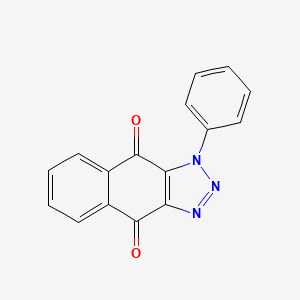
![2-[(4-cyclopropyl-5-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-sulfamoylphenyl)acetamide](/img/structure/B11051541.png)
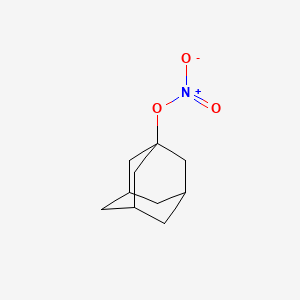
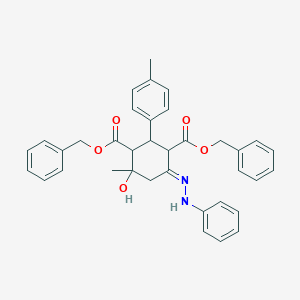
![2-Bromo-1-[2-chloro-5-(morpholin-4-ylsulfonyl)phenyl]ethanone](/img/structure/B11051563.png)
![7-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-1-(4-methoxyphenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-b]pyridin-5-one](/img/structure/B11051573.png)
![Pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione, 1-(3,4-dimethylphenyl)-5,6,7,8-tetrahydro-6-(1-methylethyl)-](/img/structure/B11051577.png)